Pyrrolidine Ricinoleamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

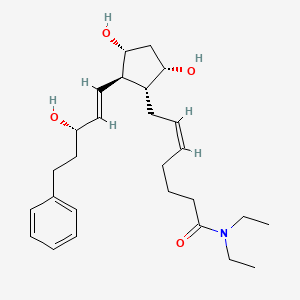

Pyrrolidine Ricinoleamide, also known as ®-5d, is a fatty acid amide . It exhibits effective antiproliferative activity against a series of cancer cells, including human glioma U251 cells . It is a derivative of the amide of ricinoleic acid , which constitutes about 90% of the fatty acids in castor oil .

Synthesis Analysis

Pyrrolidine is a versatile scaffold for novel biologically active compounds . The synthetic strategies used for pyrrolidine compounds include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives . The catalysts’ synthesis started from Boc-(S)-prolinol, which was then converted to 2-(aminomethyl)pyrrolidine .Molecular Structure Analysis

Pyrrolidine Ricinoleamide has a molecular formula of C22H41NO2 . Its average mass is 351.566 Da and its monoisotopic mass is 351.313721 Da . The structure of Pyrrolidine Ricinoleamide is characterized by a five-membered pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidine compounds are characterized by their versatility in chemical reactions . They can efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用

Organocatalysis

Pyrrolidine derivatives, such as pyrrolidine ricinoleamide, are significant in the field of organocatalysis. Supported proline and proline-derivatives, including substituted prolinamides or pyrrolidines, have shown efficacy as organocatalysts in various chemical reactions. Their applications are notable in immobilization procedures, recoverability, and reusability of these catalysts in organic synthesis (Gruttadauria, Giacalone, & Noto, 2008).

Inhibition of Nuclear Factor κB (NF-κB)

Pyrrolidine derivatives like pyrrolidine dithiocarbamate (PDTC) are potent inhibitors of nuclear factor κB (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection. PDTC's ability to inhibit NF-κB has implications in preventing apoptosis in human promyelocytic leukemia cells and thymocytes, suggesting its potential in therapeutic applications (Bessho et al., 1994).

Synthesis of Multisubstituted Pyrrolidines

Pyrrolidines are key substructures in numerous bioactive natural products and drugs. Cycloaddition and annulation strategies are efficient methods for constructing multisubstituted pyrrolidines. This approach is significant in atom economy, stereoselectivity, diversity of products, and in asymmetric synthesis, particularly in synthesizing pyrrolidine-containing alkaloids (Li, Ye, & Zhang, 2018).

Glycosidase Inhibition and Therapeutic Potential

Certain pyrrolidine derivatives are known for their inhibitory activity against glycosidases and glycosyltransferases, making them potential therapeutic agents. This aspect is crucial in understanding the chemical basis of certain diseases and developing targeted treatments (Izquierdo et al., 2008).

Cancer, AIDS, Diabetes, and Immunology Research

Alkaloids of the pyrrolidine class are used in research related to cancer, AIDS, diabetes, immunology, and plant-insect recognition. These chemicals, resembling sugar molecules, serve as potent glycosidase inhibitors, facilitating advancements in these areas (Fellows & Nash, 1990).

Ischemia/Reperfusion Injury

Pyrrolidine derivatives have shown efficacy in attenuating the harmful effects of ischemia/reperfusion injury in various organs. Studies demonstrate that compounds like PDTC can significantly prevent reperfusion injury, hinting at their potential use in clinical settings where such injuries are a concern (Teke et al., 2007).

作用機序

Safety and Hazards

While specific safety and hazard information for Pyrrolidine Ricinoleamide is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding prolonged or repeated exposure . It’s also recommended to wear protective work clothing and wash thoroughly after exposure .

将来の方向性

Pyrrolidine compounds, including Pyrrolidine Ricinoleamide, have shown promise in the field of drug discovery due to their biological activities . Future research may focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

特性

CAS番号 |

1246776-23-7 |

|---|---|

分子式 |

C22H41NO2 |

分子量 |

351.6 |

InChI |

InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |

InChIキー |

ONIVXONBIIIQQH-ZDKIGPTLSA-N |

SMILES |

O=C(N1CCCC1)CCCCCCC/C=CC[C@H](O)CCCCCC |

同義語 |

12R-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

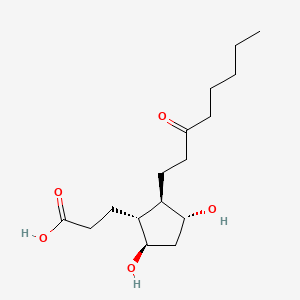

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

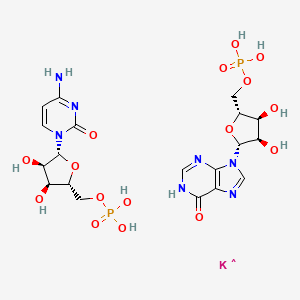

![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)

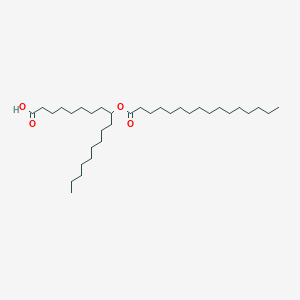

![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)